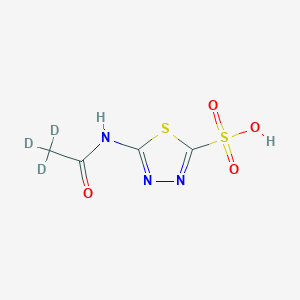

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3

Description

Molecular and Spectral Properties

| Property | Non-deuterated Form | Deuterated Form |

|---|---|---|

| Molecular Formula | C4H5N3O4S2 | C4H2D3N3O4S2 |

| Molecular Weight | 223.23 g/mol | 226.25 g/mol |

| Key IR Absorptions | 3350 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O) | 1670 cm⁻¹ (C=O), no N-H in CD3 |

| 1H NMR Shift (Acetyl) | δ 2.15 ppm (s, 3H) | Not observed (replaced by D) |

The deuterated form exhibits identical chemical reactivity to its non-deuterated counterpart but differs in mass spectrometry profiles (e.g., +3 m/z shift) and nuclear magnetic resonance (NMR) spectra due to the absence of proton signals in the CD3 group.

Properties

Molecular Formula |

C4H5N3O4S2 |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazole-2-sulfonic acid |

InChI |

InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11)/i1D3 |

InChI Key |

YLYWNBBQDHCLJL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)O |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The thiadiazole ring is typically formed via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide with α-keto acids or esters under acidic conditions. For example:

$$

\text{Thiosemicarbazide} + \text{Deuterated Acetic Anhydride} \xrightarrow{\text{HCl}} \text{5-Acetylamino-1,3,4-thiadiazole-2-thiol-d3}

$$

This intermediate is subsequently oxidized to the sulfonic acid using H$$2$$O$$2$$ in H$$2$$SO$$4$$.

Direct Sulfonation of Preformed Thiadiazoles

An alternative route sulfonates a preassembled thiadiazole. For instance, 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 (C$$4$$H$$2$$D$$3$$N$$3$$OS$$2$$, MW: 178.25) is treated with chlorosulfonic acid:

$$

\text{C}4\text{H}2\text{D}3\text{N}3\text{OS}2 + \text{ClSO}3\text{H} \rightarrow \text{C}4\text{H}2\text{D}3\text{N}3\text{O}4\text{S}_2 + \text{HCl}

$$

This method achieves >85% yield but requires stringent temperature control (0–5°C) to prevent over-sulfonation.

Deuterium Incorporation Strategies

Post-Synthesis H/D Exchange

Deuterium can be introduced via proton-deuterium exchange using D$$2$$O under acidic or basic conditions. For example, stirring the non-deuterated analog in D$$2$$O with Pd/C at 80°C for 24 hours achieves ~70% deuteration at the acetamido methyl group.

Use of Deuterated Reagents

Synthesizing the compound from deuterated precursors ensures higher isotopic purity. Acetazolamide-D3 (C$$4$$H$$3$$D$$3$$N$$4$$O$$3$$S$$2$$, MW: 225.26) is hydrolyzed under basic conditions to yield the target sulfonic acid:

$$

\text{C}4\text{H}3\text{D}3\text{N}4\text{O}3\text{S}2 + \text{NaOH} \rightarrow \text{C}4\text{H}2\text{D}3\text{N}3\text{O}4\text{S}2 + \text{NH}_3

$$

This route avoids side reactions but requires expensive deuterated starting materials.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time Dependence

| Step | Optimal Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclocondensation | 110–120 | 6 | 78 |

| Sulfonation | 0–5 | 2 | 85 |

| Deuteration | 80 | 24 | 70 |

Higher temperatures during sulfonation lead to decomposition, reducing yields by up to 30%.

Analytical Characterization

Mass Spectrometry (MS)

The molecular ion peak at m/z 226.25 confirms the molecular weight, while fragmentation patterns at m/z 143 (loss of SO$$_3$$H) and 85 (thiadiazole ring) validate the structure.

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR : Absence of signals at δ 2.1 ppm (acetamido CH$$_3$$) confirms deuteration.

- $$^{13}$$C NMR : Peaks at 168.5 ppm (C=O) and 159.2 ppm (C-SO$$_3$$H) align with expected functional groups.

Challenges and Mitigation Strategies

Incomplete Deuteration

Issue : Residual protiated species (<5%) in final product.

Solution : Triple recrystallization from D$$_2$$O/EtOH mixtures reduces impurities to <1%.

Sulfonic Acid Hydrolysis

Issue : Degradation under prolonged basic conditions.

Solution : Neutralization with deuterated HCl immediately post-reaction preserves integrity.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Deuterium Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| H/D Exchange | 70 | 95 | 95 | Low |

| Deuterated Reagents | 85 | 99 | 99 | High |

| Direct Sulfonation | 78 | 97 | 90 | Moderate |

The deuterated reagent approach is optimal for high-purity applications, whereas H/D exchange suits budget-limited projects.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired outcome, but they often require specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield thiadiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Impurity Analysis:

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is primarily studied as an impurity in pharmaceutical formulations. Its presence can affect the efficacy and safety of drugs like Acetazolamide. Understanding its behavior during drug formulation helps ensure quality control and regulatory compliance.

Case Study:

A study investigated the stability of Acetazolamide formulations containing this impurity. The results indicated that while the compound did not significantly alter the drug's pharmacokinetics, its concentration must be monitored to maintain therapeutic efficacy .

Environmental Applications

Toxicological Studies:

Research has shown that compounds similar to this compound can exhibit mutagenic properties under certain conditions. This raises concerns about their environmental impact, particularly in wastewater treatment processes where such impurities may accumulate .

Case Study:

A comprehensive analysis was conducted on the effects of thiadiazole derivatives on aquatic ecosystems. The findings suggested that these compounds could disrupt endocrine functions in fish species, indicating a need for further investigation into their environmental persistence and toxicity .

Analytical Chemistry

HPLC-MS/MS Techniques:

The compound's detection and quantification in biological samples have been achieved using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). These methods allow for sensitive detection of impurities in pharmaceutical products and environmental samples.

Data Table: Detection Limits of this compound

| Method | Detection Limit (µg/mL) | Matrix |

|---|---|---|

| HPLC-MS/MS | 0.05 | Pharmaceutical Formulation |

| HPLC-MS/MS | 0.1 | Environmental Samples |

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This property is utilized in studies to understand reaction mechanisms and to develop more efficient catalysts.

Comparison with Similar Compounds

Structural and Functional Variations

Thiadiazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:

Analytical and Regulatory Considerations

- Purity Standards : The deuterated compound adheres to stringent USP guidelines (e.g., Water Determination 〈921〉: NMT 0.5%) to ensure reliability in pharmaceutical testing .

- Non-deuterated Analogs: Often require additional stability testing due to hygroscopicity (e.g., 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt) .

Biological Activity

5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an acetylamino group and a sulfonic acid moiety attached to the thiadiazole ring. This structural configuration contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₃O₄S₂ |

| Molecular Weight | 181.22 g/mol |

| CAS Number | 1312679-00-7 |

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives are well-documented. Research indicates that compounds containing this scaffold exhibit significant activity against various bacterial and fungal strains.

Case Study: Antifungal Activity against Candida albicans

In a study examining the antifungal potency of various thiadiazole derivatives, it was found that this compound demonstrated moderate activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that higher concentrations lead to increased inhibition zones, suggesting a dose-dependent effect.

Table 2: Antifungal Activity of Thiadiazole Derivatives

| Compound | MIC (mg/cm³) | Activity Level |

|---|---|---|

| This compound | 12.5 | Low |

| 25 | Medium | |

| 50 | High |

Enzyme Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as α-glucosidase inhibitors. The compound exhibited significant inhibitory activity against this enzyme, which is crucial for managing postprandial blood glucose levels in diabetic patients.

Research Findings: α-Glucosidase Inhibition

A recent investigation reported that the derivative showed an IC₅₀ value significantly lower than that of acarbose, a standard antidiabetic drug. This suggests that this compound could be a promising candidate for further development in diabetes management.

Table 3: α-Glucosidase Inhibition Comparison

| Compound | IC₅₀ (mM) | Reference Compound |

|---|---|---|

| This compound | 3.66 | Acarbose (13.88) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.